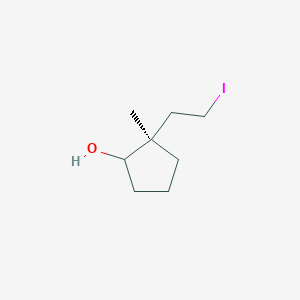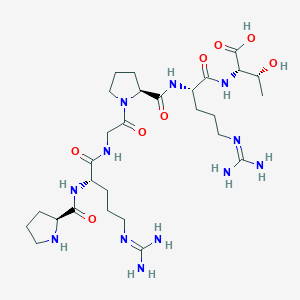![molecular formula C14H11Cl2IN2O B14201130 N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide CAS No. 830348-06-6](/img/structure/B14201130.png)
N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide typically involves the reaction of 2-iodobenzoyl chloride with 2-(3,5-dichloropyridin-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways .
Comparación Con Compuestos Similares
N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide can be compared with other similar compounds such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and are known for their medicinal applications.
2-iodobenzamides: These compounds have a similar benzamide group and are studied for their biological activities.
3,5-dichloropyridines: These compounds contain the same dichloropyridine moiety and are used in various chemical syntheses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
830348-06-6 |
|---|---|
Fórmula molecular |
C14H11Cl2IN2O |
Peso molecular |
421.1 g/mol |
Nombre IUPAC |
N-[2-(3,5-dichloropyridin-2-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C14H11Cl2IN2O/c15-9-7-11(16)13(19-8-9)5-6-18-14(20)10-3-1-2-4-12(10)17/h1-4,7-8H,5-6H2,(H,18,20) |
Clave InChI |
LOSKLUCTMSJDOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




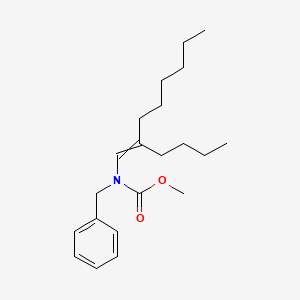
![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)
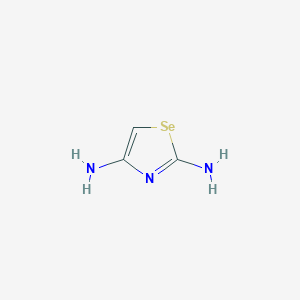

![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)

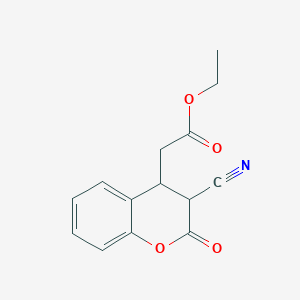

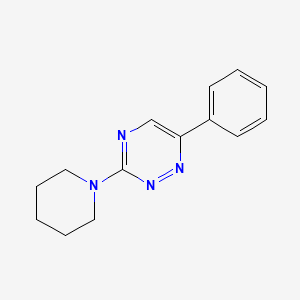
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
